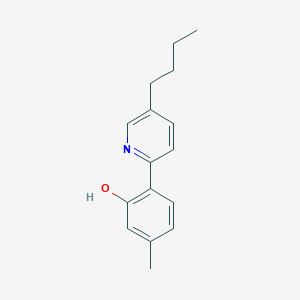

2-(5-butyl-2-pyridinyl)-5-methylphenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthetic routes for compounds similar to "2-(5-butyl-2-pyridinyl)-5-methylphenol" involve multi-step organic reactions, including but not limited to Williamson ether synthesis, hydrolysis, and catalyzed annulation processes. For example, the synthesis of complex pyridine derivatives often employs catalyzed reactions to achieve high regioselectivity and yields (Hou Hao-qing, 2010). Another method involves the phosphine-catalyzed [4 + 2] annulation, demonstrating the versatility of synthetic approaches for constructing pyridine-based frameworks (Xue-Feng Zhu, J. Lan, O. Kwon, 2003).

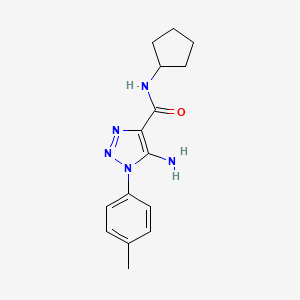

Molecular Structure Analysis

The molecular structure and electronic properties of related compounds have been analyzed using various spectroscopic techniques and computational methods. For instance, detailed NMR and UV-Vis spectroscopy, supported by density functional theory (DFT) calculations, provide insights into the structural attributes and electronic configurations (Y. Ulaş, 2021).

Chemical Reactions and Properties

Compounds with pyridine and phenol moieties engage in a wide range of chemical reactions, reflecting their rich chemistry. For example, reactions involving electrophilic and nucleophilic substitutions are common, leading to the formation of highly functionalized derivatives with potential biological and materials applications (N. E. A. Abd El-Sattar et al., 2021).

Physical Properties Analysis

The physical properties, including solubility, thermal stability, and luminescent characteristics of related compounds, are strongly influenced by their molecular structures. For instance, boron complexes with phenol-pyridine derivatives exhibit notable luminescence, suggesting applications in materials science (Hongyu Zhang et al., 2006).

Chemical Properties Analysis

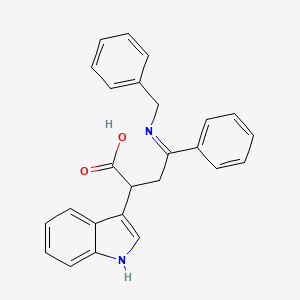

The chemical properties of such compounds, including reactivity, stability, and interaction with other molecules, are key areas of study. Research on Schiff base condensation products and their interactions with metals like copper reveals complex behavior including radical formation and unique N-N coupling reactions, indicative of the diverse reactivity profile of these compounds (G. Speier et al., 1996).

Scientific Research Applications

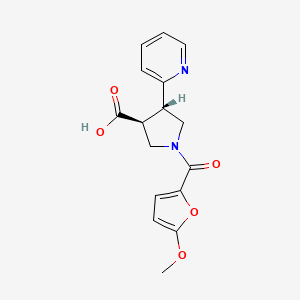

Synthesis of Functionalized Compounds :

- The study by Zhu, Lan, and Kwon (2003) discusses the use of ethyl 2-methyl-2,3-butadienoate, which undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, leading to the formation of highly functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003).

Complex Formation and Spin Interaction Studies :

- Orio et al. (2010) investigated Schiff and Mannich bases involving pyridinylmethylimino compounds and their zinc bis-phenolate complexes, examining spin interactions in these complexes (Orio, Philouze, Jarjayes, Neese, & Thomas, 2010).

Exploration of Malaria Treatment Compounds :

- The research by Chavchich et al. (2016) explores the use of 2-aminomethylphenols analogs for malaria treatment and prevention, highlighting JPC-3210 as a promising compound (Chavchich, Birrell, Ager, Mackenzie, Heffernan, Schiehser, Jacobus, Shanks, Jacobus, & Edstein, 2016).

Catalysis in Organic Reactions :

- Elavarasan, Kondamudi, and Upadhyayula (2011) studied the catalytic activity of sulfonic acid functional ionic liquids in the alkylation of phenol with tert-butyl alcohol, demonstrating the significance of ionic liquids in organic synthesis (Elavarasan, Kondamudi, & Upadhyayula, 2011).

Antimicrobial and Anticancer Agent Synthesis :

- The study by Abd El-Sattar et al. (2021) on pyrano[2,3-d]pyrimidine derivatives highlighted their antimicrobial and anticancer potentialities, providing insights into the synthesis of new therapeutic agents (Abd El-Sattar, El‐Adl, El-hashash, Salama, & Elhady, 2021).

Co-Antioxidant Systems and Radical-Trapping :

- Research by Valgimigli et al. (2013) discussed the development of potent radical-trapping antioxidants, such as 3-pyridinols and 5-pyrimidinols, suggesting their effectiveness in co-antioxidant systems (Valgimigli, Bartolomei, Amorati, Haidasz, Hanthorn, Nara, Brinkhorst, & Pratt, 2013).

Biosynthesis of Antineoplastic Agents :

- Barry, Nayar, and Begley (1989) examined phenoxazinone synthase, which catalyzes the formation of 2-aminophenoxazinone, a step in the biosynthesis of the antineoplastic agent actinomycin (Barry, Nayar, & Begley, 1989).

Corrosion Inhibition Studies :

- Hegazy, Hasan, Emara, Bakr, and Youssef (2012) studied Schiff bases, including pyridinyliminomethylphenol compounds, as corrosion inhibitors for carbon steel in hydrochloric acid (Hegazy, Hasan, Emara, Bakr, & Youssef, 2012).

properties

IUPAC Name |

2-(5-butylpyridin-2-yl)-5-methylphenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-3-4-5-13-7-9-15(17-11-13)14-8-6-12(2)10-16(14)18/h6-11,18H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUSNSUWWFFIXST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CN=C(C=C1)C2=C(C=C(C=C2)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-isobutyl-N-methyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-5-isoxazolecarboxamide](/img/structure/B5517785.png)

![N-[4-(1-azepanylcarbonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B5517786.png)

![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5517790.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5517813.png)

![N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5517818.png)

![1-{2-[3-cyclopropyl-1-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl]ethyl}-1H-tetrazole](/img/structure/B5517823.png)

![5-{4-[(3-hydroxy-3-piperidinyl)methyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone dihydrochloride](/img/structure/B5517839.png)

![methyl 3-{[(2-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B5517843.png)